Neochlorogenic acid methyl ester

Description

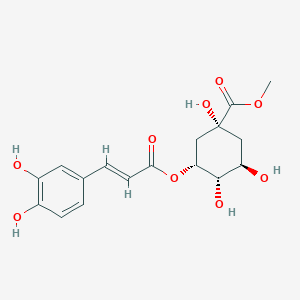

Structure

3D Structure

Properties

Molecular Formula |

C17H20O9 |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

methyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15+,17-/m1/s1 |

InChI Key |

MZNIJRAPCCELQX-NYCIAPANSA-N |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Neochlorogenic acid methyl ester?

An In-Depth Technical Guide to Neochlorogenic Acid Methyl Ester

Introduction

This compound, also known as 5-O-caffeoylquinic acid methyl ester, is a naturally occurring phenylpropanoid and a derivative of neochlorogenic acid.[1][2] It is found in various plant species, including the flower buds of Lonicera japonica, the fruits of the black chokeberry (Aronia melanocarpa), and Artemisia capillaris.[2][3][4] This compound and its parent molecule have garnered interest within the scientific community for their potential biological activities, which include antioxidant, anti-inflammatory, and antiviral properties. This guide provides a comprehensive overview of its chemical structure, quantitative biological data, relevant experimental protocols, and its interaction with key cellular signaling pathways.

Chemical Structure and Properties

This compound is structurally defined as the methyl ester of neochlorogenic acid. This esterification occurs at the carboxyl group of the quinic acid moiety. The core structure consists of a quinic acid unit esterified with a caffeic acid unit at the 5-hydroxyl position.

| Identifier | Value |

| IUPAC Name | methyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate[2] |

| Synonyms | 5-O-Caffeoylquinic Acid Methyl Ester, Methyl neochlorogenate, Methyl 3-caffeoylquinate[1][4] |

| CAS Number | 123410-65-1[1] |

| Molecular Formula | C₁₇H₂₀O₉[1] |

| Molecular Weight | 368.34 g/mol [1] |

| SMILES | COC(=O)[C@]1(C--INVALID-LINK--OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O">C@HO)O[2] |

| InChI | InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15+,17-/m1/s1[2] |

Quantitative Biological Data

The biological activity of this compound has been evaluated in several contexts. While data for the methyl ester is specific in some areas, the activities of its parent compound, neochlorogenic acid, and related isomers provide valuable comparative insights for researchers.

| Compound | Assay | Target/Cell Line | Result Type | Value | Reference |

| This compound | Quinone Reductase Induction | - | CD¹ | 6.7 μM | [3][4] |

| This compound | Anti-HBV Activity | HepG 2.2.15 cells | Activity Note | Dramatically decreased activity compared to non-esterified analogues | [5][6] |

| Neochlorogenic acid (Parent Compound) | Anti-proliferative | AGS (Human Gastric Carcinoma) | IC₅₀ | 20 μM | [7] |

| Neochlorogenic acid (Parent Compound) | Anti-HBV DNA Replication | HepG 2.2.15 cells | IC₅₀ | 5.5 ± 0.9 μM | [5][6] |

| Cryptochlorogenic acid (Isomer) | Anti-HBV DNA Replication | HepG 2.2.15 cells | IC₅₀ | 13.7 ± 1.3 μM | [5][6] |

| Chlorogenic acid (Isomer) | Anti-HBV DNA Replication | HepG 2.2.15 cells | IC₅₀ | 11.2 ± 1.1 μM | [5][6] |

¹CD (Concentration to double Quinone Reductase activity)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe protocols relevant to the study of this compound.

Isolation and Purification from Natural Sources

This protocol is a representative method for isolating chlorogenic acid analogues, including the methyl ester, from plant material.

-

Extraction:

-

Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol).

-

The resulting fractions are concentrated in vacuo. Bioactivity screening (e.g., anti-HBV assay) is performed to identify the most active fraction (e.g., the ethyl acetate fraction).[5][6]

-

-

Chromatographic Separation:

-

The active fraction is subjected to column chromatography over a silica gel or C18 reversed-phase column.

-

A gradient elution system is employed, for example, using a mobile phase of methanol-water or acetonitrile-water.[8]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Purification:

Quinone Reductase Activity Assay

This assay measures the induction of NAD(P)H:quinone reductase (QR), a phase II detoxification enzyme.

-

Cell Culture and Treatment:

-

Cell Lysis and Assay Reaction:

-

The cells are lysed using a digitonin solution.

-

A reaction mixture is added to the wells, containing an NADPH-generating system (G6P, G6PD), menadione, and MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide].[9]

-

-

Measurement and Analysis:

-

Quinone reductase catalyzes the two-electron reduction of menadione to menadiol, which in turn reduces MTT to a blue formazan dye.[9]

-

The absorbance of the formazan product is measured using a microtiter plate reader.

-

The specific activity is calculated, and the concentration required to double the enzyme activity (CD) is determined from the dose-response curve.[3]

-

Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol assesses the inhibitory effect of the compound on HBV replication in a cell-based model.

-

Cell Culture:

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound for a period of 6-8 days, with the medium and compound refreshed every 2 days.

-

-

Toxicity Assessment:

-

Quantification of HBV Antigens:

-

Quantification of HBV DNA:

-

Data Analysis:

-

The IC₅₀ values for the inhibition of HBsAg/HBeAg secretion and HBV DNA replication are calculated from dose-response curves.

-

Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound are limited, research on its parent compound and closely related isomers provides significant insights into its potential mechanisms of action.

Anti-Inflammatory Pathway

A study on an unspecified isomer of chlorogenic acid methyl ester demonstrated potent anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB signaling pathway.[10][11] This pathway is a central regulator of the inflammatory response.

Caption: Inhibition of the LPS-induced inflammatory cascade by Chlorogenic Acid Methyl Ester.

Nrf2-Mediated Antioxidant Response

The parent compound, neochlorogenic acid, has been shown to exert anti-inflammatory and antioxidant effects by activating the AMPK/Nrf2 signaling pathway.[12] Nrf2 is a master regulator of the antioxidant response.

Caption: Activation of the Nrf2-mediated antioxidant response by Neochlorogenic Acid.

Anti-Proliferative Pathway in Cancer Cells

In human gastric carcinoma cells, neochlorogenic acid induces apoptosis by downregulating the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival.[7]

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway by Neochlorogenic Acid.

References

- 1. targetmol.com [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS [mdpi.com]

- 5. This compound | CAS:123410-65-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. UFLC/MS-IT-TOF guided isolation of anti-HBV active chlorogenic acid analogues from Artemisia capillaris as a traditional Chinese herb for the treatment of hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of Neochlorogenic acid methyl ester.

An In-depth Technical Guide on the Biosynthesis Pathway of Neochlorogenic Acid Methyl Ester

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid, systematically known as 5-O-caffeoylquinic acid (5-CQA), is a prominent member of the chlorogenic acid (CGA) family of phenolic compounds.[1] These compounds are esters formed between certain hydroxycinnamic acids (like caffeic acid) and quinic acid.[1] Neochlorogenic acid and its derivatives are widely distributed in the plant kingdom and are consumed in significant quantities through fruits, vegetables, and beverages like coffee.[2] They are of high interest to researchers and drug development professionals due to their potent antioxidant, anti-inflammatory, and other health-promoting properties.[3][4]

This technical guide focuses on the biosynthesis of neochlorogenic acid and its derivative, this compound. While the core pathway leading to neochlorogenic acid is well-elucidated, the specific enzymatic step for the final methylation to its methyl ester form is less characterized. This compound has been identified as a potent Hepatitis B virus (HBV) inhibitor, underscoring its therapeutic potential.[5] This document provides a detailed overview of the biosynthetic route, key enzymes, quantitative data, relevant experimental protocols, and a visual representation of the pathway.

Core Biosynthesis Pathway of Neochlorogenic Acid

The biosynthesis of neochlorogenic acid is an integral part of the broader phenylpropanoid pathway, a major route in plant secondary metabolism. The pathway begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to produce caffeoyl-CoA, the activated acyl donor, which is then esterified with quinic acid.[3][6]

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine by PAL to produce cinnamic acid. This is a committed step, channeling carbon from primary metabolism into the phenylpropanoid pathway.[3]

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activation is essential for subsequent reactions.[6]

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT plays a crucial role by transferring the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, which can be either shikimic acid or quinic acid.[1][7] When shikimate is the acceptor, it forms p-coumaroyl-shikimate.

-

p-Coumaroyl 3'-Hydroxylase (C3'H): The p-coumaroyl-shikimate intermediate is hydroxylated at the 3' position by C3'H, another cytochrome P450 enzyme, to produce caffeoyl-shikimate.[6]

-

HCT (Reverse Reaction) or Caffeoyl Shikimate Esterase (CSE): To proceed, caffeoyl-shikimate must be converted to caffeoyl-CoA. This can occur via a second action of HCT, which catalyzes the reverse reaction, transferring the caffeoyl group back to CoA.[6] Alternatively, some pathways utilize a Caffeoyl Shikimate Esterase (CSE) to hydrolyze caffeoyl-shikimate to free caffeic acid, which is then activated to caffeoyl-CoA by 4CL.[6]

-

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): This is the final and key enzyme in the formation of neochlorogenic acid. HQT catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the 5-hydroxyl group of quinic acid, forming 5-O-caffeoylquinic acid (neochlorogenic acid).[1][6]

Formation of this compound

This compound is a known natural product, also referred to as 5-O-caffeoylquinic acid methyl ester.[5] Its biosynthesis involves an additional methylation step following the formation of neochlorogenic acid. This reaction specifically entails the esterification of the carboxylic acid group at the C-1 position of the quinic acid moiety.

The enzyme responsible for this specific methylation has not been extensively characterized in the literature. However, it is hypothesized to be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase . This enzyme would utilize SAM as the methyl donor to catalyze the formation of the methyl ester.

It is critical to distinguish this methylation from the O-methylation reactions catalyzed by Caffeic acid O-methyltransferase (COMT) or Caffeoyl-CoA O-methyltransferase (CCoAOMT).[8][9] COMT and CCoAOMT act on the hydroxyl groups of the phenolic ring to synthesize precursors for ferulic and sinapic acids, which are primarily used in lignin biosynthesis, whereas the formation of the methyl ester involves the quinic acid carboxyl group.

Quantitative Data Summary

| Parameter | Organism / Condition | Observation | Reference(s) |

| Metabolite Concentration | Viburnum orientale (leaves) | 0.3811% neochlorogenic acid (as % of dry weight) | [10] |

| Metabolite Concentration | Viburnum orientale (fruits) | 0.5069% neochlorogenic acid (as % of dry weight) | [10] |

| Metabolite Concentration | Roasted Coffee Sample | Neochlorogenic acid eluted at 4.35 minutes via HPLC. | [11] |

| Elicitor Response | Carthamus tinctorius cells treated with Methyl Jasmonate (MeJA) | Increased HCT synthesis leading to major accumulation of chlorogenic acids. | [1] |

| Gene Overexpression | Tobacco (Nicotiana tabacum) expressing LmHQT gene | Increased content of chlorogenic acids in leaves. | [1] |

| HPLC Linearity | Analytical Standard | Linear range of detection for neochlorogenic acid: 0.32 to 477.00 µg/mL. | [12] |

| HPLC Limit of Detection (LOD) | Analytical Standard | LOD for neochlorogenic acid determined to be at a signal-to-noise ratio of ~3. | [12] |

| HPLC Limit of Quantification (LOQ) | Analytical Standard | LOQ for neochlorogenic acid determined to be at a signal-to-noise ratio of ~10. | [12] |

Experimental Protocols

Protocol 1: HCT Enzyme Activity Assay

This protocol is adapted from methods used for analyzing HCT activity in plant protein extracts and is based on the conversion of p-coumaroyl-CoA and shikimate to p-coumaroyl shikimate.[7][13]

A. Protein Extraction

-

Harvest and immediately freeze plant tissue (e.g., xylem scrapings) in liquid nitrogen.

-

Grind ~100 mg of frozen tissue to a fine powder using a mortar and pestle.

-

Transfer the powder to a pre-cooled 2 mL tube and add 1 mL of ice-cold protein extraction buffer (100 mM Tris-HCl pH 7.5, 10 mM DTT, 2% (w/v) polyvinylpyrrolidone, 5 mM ascorbic acid, 10% (v/v) glycerol).

-

Vortex thoroughly and incubate on ice for 1 hour, inverting every 10 minutes.

-

Centrifuge at 20,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (crude protein extract) to a new pre-cooled tube.

-

Determine protein concentration using the Bradford assay.[7]

-

Prepare a negative control by boiling an aliquot of the protein extract for 10 minutes to denature enzymes.

B. Enzymatic Reaction

-

Prepare the reaction mixture in a 1.5 mL tube:

-

100 mM Tris-HCl, pH 7.0

-

1 mM DTT

-

100 µM p-coumaroyl-CoA (substrate)

-

100 µM shikimic acid (substrate)

-

10 µg of total protein extract

-

Make up to a final volume of 100 µL with nuclease-free water.

-

-

Set up a parallel reaction using the boiled protein extract as a negative control.

-

Initiate the reaction by adding the protein extract.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 6 M HCl.

-

Centrifuge at 20,000 x g for 10 minutes to pellet precipitated proteins.

C. Product Analysis (UPLC-MS)

-

Transfer the supernatant to an HPLC vial for analysis.

-

Inject the sample onto a UPLC system equipped with a C18 column (e.g., Acquity BEH C18, 2.1 mm x 150 mm, 1.7 µm).[13]

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Monitor the formation of the product, p-coumaroyl shikimate, using mass spectrometry in negative ion mode, detecting the characteristic m/z of 319.[7]

-

Quantify the product peak area and calculate enzyme activity relative to the protein concentration and incubation time.

Protocol 2: HPLC-UV Quantification of Neochlorogenic Acid

This protocol provides a general method for the quantification of neochlorogenic acid in plant extracts.[10][12]

A. Sample Preparation (Solid-Phase Dispersion Extraction)

-

Weigh 0.1 g of dried, powdered plant material.

-

Mix with 0.4 g of a dispersant (e.g., C18 silica).

-

Add an effervescent agent (e.g., a 1:3 ratio of sodium bicarbonate and citric acid) to assist in dispersion.

-

Add a small amount of solvent (e.g., methanol) to initiate the effervescent reaction and extraction.

-

After the reaction ceases, pack the mixture into a solid-phase extraction column.

-

Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

-

Filter the eluate through a 0.45 µm filter before HPLC analysis.

B. HPLC-UV Analysis

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., Supelcosil LC-18, 250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.2% aqueous o-phosphoric acid[10]

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient might run from 5-10% B to 30-50% B over 30-40 minutes, depending on the sample complexity.

-

Flow Rate: 1.0 - 1.2 mL/min.[10]

-

Column Temperature: 25°C.

-

Detection Wavelength: 324-330 nm, which is near the absorbance maximum for caffeoyl derivatives.[10][12]

-

Quantification: Prepare a calibration curve using an authentic neochlorogenic acid standard at several concentrations (e.g., 0.5 - 500 µg/mL).[10] Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the core logic and workflow of the this compound biosynthesis pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. ohsu.edu [ohsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Neochlorogenic Acid Attenuates Hepatic Lipid Accumulation and Inflammation via Regulating miR-34a In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Both caffeoyl Coenzyme A 3-O-methyltransferase 1 and caffeic acid O-methyltransferase 1 are involved in redundant functions for lignin, flavonoids and sinapoyl malate biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. agilent.com [agilent.com]

- 12. Rapid Determination of Three Organic Acids in Polygonum Vivipari Rhizoma via One Marker by HPLC-UV at Equal Absorption Wavelength and Effervescence-Assisted Matrix Solid-Phase Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]

An In-Depth Technical Guide to Neochlorogenic Acid Methyl Ester: Physicochemical Properties, Experimental Protocols, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its diverse biological activities.[1] Found in a variety of plant sources, including the fruits of the black chokeberry (Aronia melanocarpa) and the stems of Akebia trifoliata, this compound exhibits promising antioxidant, anti-Hepatitis B virus (HBV), and quinone reductase-inducing properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, synthesis, and biological evaluation, and a visual representation of its known signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a crucial reference for researchers handling this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀O₉ | [1] |

| Molecular Weight | 368.3 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 112-114 °C | [2] |

| Boiling Point (Predicted) | 577.0 ± 50.0 °C | [2] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 9.32 ± 0.10 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Desiccate at -20°C | [1] |

| CAS Number | 123410-65-1 | [1] |

Experimental Protocols

Isolation from Plant Material

This protocol outlines a general method for the isolation and purification of this compound from plant sources, such as the stems of Akebia trifoliata.[1]

1. Extraction: a. Air-dry and powder the plant material. b. Macerate the powdered material with 95% ethanol at room temperature. c. Filter the extract and concentrate under reduced pressure to obtain a crude extract.

2. Fractionation: a. Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. b. Concentrate the ethyl acetate fraction, which is typically enriched with phenolic compounds.

3. Column Chromatography: a. Subject the ethyl acetate fraction to column chromatography on a silica gel column. b. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20) to separate different fractions based on polarity. c. Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualize under UV light.

4. Preparative High-Performance Liquid Chromatography (HPLC): a. Further purify the fractions containing the target compound using a preparative HPLC system equipped with a C18 column. b. Use a gradient of methanol and water (e.g., starting from 30% methanol to 70% methanol over 40 minutes) as the mobile phase. c. Collect the peak corresponding to this compound based on its retention time, which should be determined using a standard if available.

5. Structure Elucidation: a. Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from neochlorogenic acid using an acid-catalyzed esterification reaction.

1. Reaction Setup: a. Dissolve neochlorogenic acid in anhydrous methanol in a round-bottom flask. b. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

2. Reaction Conditions: a. Reflux the reaction mixture for several hours (e.g., 4-6 hours). b. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the product spot.

3. Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate. c. Remove the methanol under reduced pressure.

4. Extraction and Purification: a. Extract the aqueous residue with ethyl acetate. b. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Biological Activities and Signaling Pathways

Antioxidant and Quinone Reductase Inducing Activity

This compound exhibits its antioxidant and quinone reductase-inducing effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4][5]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their transcription and subsequent protein expression. These enzymes play a crucial role in cellular defense against oxidative stress.

Experimental Protocol: Quinone Reductase Activity Assay

This assay measures the induction of quinone reductase activity in cell culture, for example, using the murine hepatoma cell line Hepa 1c1c7.[6][7][8]

1. Cell Culture and Treatment: a. Seed Hepa 1c1c7 cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of this compound for 24 hours. Include a positive control (e.g., β-naphthoflavone) and a vehicle control.

2. Cell Lysis: a. After treatment, wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells by adding a digitonin solution and shaking for 10 minutes.

3. Enzyme Assay: a. Prepare a reaction mixture containing Tris-HCl buffer, BSA, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], and menadione. b. Add the reaction mixture to each well of the cell lysate plate. c. Incubate the plate at 37°C for 5 minutes. d. Stop the reaction by adding a solution of dicoumarol in DMSO.

4. Data Analysis: a. Measure the absorbance at 610 nm using a microplate reader. b. Calculate the quinone reductase activity, which is proportional to the rate of MTT reduction. The results are often expressed as the concentration required to double the enzyme activity (CD value).

Anti-Hepatitis B Virus (HBV) Activity

The anti-HBV activity of this compound is associated with the upregulation of Heme Oxygenase-1 (HO-1).[9][10][11] HO-1 induction has been shown to suppress HBV replication at a post-transcriptional level by reducing the stability of the HBV core protein, which in turn blocks the replenishment of the nuclear covalently closed circular DNA (cccDNA) pool.

Experimental Protocol: Anti-HBV Activity Assay

This protocol describes an in vitro assay to evaluate the anti-HBV activity of this compound using the HBV-producing human hepatoma cell line HepG2.2.15.[12][13]

1. Cell Culture and Treatment: a. Culture HepG2.2.15 cells in a suitable medium. b. Seed the cells in a 96-well plate and treat with different concentrations of this compound for a specified period (e.g., 3 and 6 days). Include a positive control (e.g., Lamivudine) and a vehicle control.

2. Supernatant Collection: a. At the end of the treatment period, collect the cell culture supernatants.

3. Measurement of HBV Antigens: a. Quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Measurement of HBV DNA: a. Extract viral DNA from the supernatants. b. Quantify the HBV DNA levels using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.

5. Data Analysis: a. Determine the 50% inhibitory concentration (IC₅₀) for the reduction of HBsAg, HBeAg, and HBV DNA levels to assess the antiviral potency of the compound. b. Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed antiviral effects are not due to cytotoxicity.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR and ¹³C NMR spectral data provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. While specific peak assignments can vary slightly depending on the solvent used, representative data is crucial for compound identification.[14][15][16]

(Note: A detailed table of ¹H and ¹³C NMR chemical shifts and their assignments would be included here. Due to the complexity and solvent-dependent nature of NMR data, it is recommended to refer to published literature for specific assignments.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. In electrospray ionization mass spectrometry (ESI-MS), this compound typically shows a prominent pseudomolecular ion [M-H]⁻ in negative ion mode.[16][17][18][19] The fragmentation pattern often involves the cleavage of the ester bond, resulting in characteristic fragment ions corresponding to the quinic acid methyl ester and caffeoyl moieties.

Conclusion

This technical guide provides a comprehensive resource for researchers working with this compound. The detailed information on its physicochemical properties, standardized experimental protocols, and an understanding of its biological mechanisms of action will facilitate further investigation into its therapeutic potential. The provided visualizations of the experimental workflows and signaling pathways offer a clear and concise overview for easy comprehension. As research in this area continues, a deeper understanding of the multifaceted activities of this promising natural compound is anticipated.

References

- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound CAS#: 123410-65-1 [m.chemicalbook.com]

- 3. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorogenic acid isomers directly interact with Keap 1-Nrf2 signaling in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound(123410-65-1) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Neochlorogenic Acid Methyl Ester

For Immediate Release

[City, State] – [Date] – Neochlorogenic acid methyl ester, a naturally occurring phenolic compound, is emerging as a molecule of significant interest within the scientific and pharmaceutical communities. Possessing a range of biological activities, this compound presents promising avenues for the development of novel therapeutics. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core biological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Biological Activities: A Quantitative Overview

This compound has demonstrated a spectrum of biological effects, including quinone reductase induction, anti-inflammatory, antioxidant, and antiviral activities. The following table summarizes the key quantitative data associated with these activities, providing a clear comparison of its potency in various biological assays.

| Biological Activity | Assay | Target/Cell Line | Key Parameter | Value | Reference |

| Quinone Reductase Induction | Quinone Reductase Activity Assay | - | CD Value | 6.7 μM | [1] |

| Anti-inflammatory | LPS-stimulated Macrophages | RAW264.7 | Inhibition of COX-2, NLRP3, NF-κB | - | [2][3] |

| Antioxidant | Hydroxyl Radical Scavenging | - | ED50 | - | [1] |

| Antiviral (Anti-HBV) | Anti-HBV Assay | HepG2.2.15 | IC50 (HBV DNA replication) | Dramatically decreased activity compared to neochlorogenic acid | [4][5] |

| Lipid Metabolism Regulation | Oleic Acid-induced HepG2 cells | HepG2 | Downregulation of SREBP2 & HMG-CoR | - | [6][7] |

| Anti-proliferative/Anti-migration | VSMC migration and proliferation | A7r5 | Inhibition of FAK signaling | - | [8] |

*CD Value: Concentration required to double quinone reductase activity. *Qualitative data indicates the observed effect without a specific IC50 value for the methyl ester in the cited literature.

Mechanisms of Action: A Look into Key Signaling Pathways

The biological effects of this compound are underpinned by its interaction with several key cellular signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic potential and for the rational design of future drug development programs.

Anti-inflammatory Activity via COX-2/NLRP3/NF-κB Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by targeting the cyclooxygenase-2 (COX-2), NLRP3 inflammasome, and nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, lipopolysaccharide (LPS) triggers a cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. This compound intervenes in this pathway, leading to a reduction in the inflammatory response.[2][3]

Antioxidant and Anti-inflammatory Response via AMPK/Nrf2 Pathway Activation

Neochlorogenic acid has been reported to activate the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. AMPK, a master regulator of cellular energy homeostasis, can activate Nrf2, a transcription factor that controls the expression of antioxidant and cytoprotective genes. This activation leads to a reduction in oxidative stress and inflammation.[9][10]

Regulation of Lipid Metabolism

Neochlorogenic acid has been shown to modulate lipid metabolism by downregulating key enzymes and transcription factors involved in cholesterol and fatty acid synthesis, such as HMG-CoA reductase and sterol regulatory element-binding protein 2 (SREBP2). This suggests a potential role for neochlorogenic acid and its derivatives in managing conditions associated with dyslipidemia.[6][7]

Detailed Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, this section provides detailed methodologies for the key experiments cited.

Quinone Reductase Activity Assay

This assay measures the ability of a compound to induce the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme.

-

Cell Culture and Treatment: Hepa 1c1c7 murine hepatoma cells are cultured in α-MEM supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and allowed to adhere for 24 hours. Subsequently, the cells are treated with various concentrations of this compound for 24 hours.

-

Lysis and Reaction: The culture medium is removed, and the cells are lysed with a digitonin solution. The reaction is initiated by adding a mixture containing NADPH, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MTT, and menadione.

-

Measurement: The reduction of MTT to formazan by the induced quinone reductase is measured colorimetrically at 595 nm using a microplate reader. The concentration of the compound that doubles the quinone reductase activity (CD value) is then calculated.

Anti-Hepatitis B Virus (HBV) Assay

This assay evaluates the in vitro antiviral activity of this compound against HBV.

-

Cell Line: The HepG2.2.15 cell line, which stably expresses the HBV genome, is used.

-

Treatment: HepG2.2.15 cells are treated with different concentrations of this compound for a specified period (e.g., 6 days), with the medium and compound being refreshed every 2 days.

-

Quantification of HBV DNA: Supernatants are collected, and extracellular HBV DNA is quantified using real-time PCR.

-

Quantification of HBV Antigens: The levels of HBsAg and HBeAg in the cell culture supernatants are measured by enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assay: The viability of the HepG2.2.15 cells after treatment is assessed using the MTT assay to determine the cytotoxic concentration of the compound.

-

Data Analysis: The 50% inhibitory concentration (IC50) for HBV DNA replication and antigen secretion, and the 50% cytotoxic concentration (CC50) are calculated. The selectivity index (SI) is determined as the ratio of CC50 to IC50.

Anti-inflammatory Activity in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory properties of this compound in a cellular model of inflammation.

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified by ELISA.

-

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB pathway (e.g., p-p65, p-IκBα).

Future Directions

The existing data strongly suggests that this compound is a promising candidate for further preclinical and clinical investigation. Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic effects of this compound in animal models of inflammatory diseases, viral hepatitis, and metabolic disorders.

-

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the compound.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide provides a solid foundation for the continued exploration of this compound. The convergence of its diverse biological activities points towards a molecule with significant therapeutic potential, warranting dedicated efforts to translate these promising preclinical findings into tangible clinical benefits.

References

- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:123410-65-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. UFLC/MS-IT-TOF guided isolation of anti-HBV active chlorogenic acid analogues from Artemisia capillaris as a traditional Chinese herb for the treatment of hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neochlorogenic Acid Attenuates Hepatic Lipid Accumulation and Inflammation via Regulating miR-34a In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mulberry Leaf and Neochlorogenic Acid Alleviates Glucolipotoxicity-Induced Oxidative Stress and Inhibits Proliferation/Migration via Downregulating Ras and FAK Signaling Pathway in Vascular Smooth Muscle Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Neochlorogenic Acid Methyl Ester: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester, a naturally occurring phenylpropanoid, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a derivative of the well-studied neochlorogenic acid, this esterified compound exhibits a unique profile of biological activities, including antioxidant, chemopreventive, and antiviral properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its implicated signaling pathways.

Discovery and Natural Occurrence

This compound has been identified and isolated from a variety of plant sources, highlighting its presence in the plant kingdom. Initial discoveries and subsequent isolations have been reported from the following species:

-

Artemisia capillaris (Yin-Chen): A traditional Chinese herb where the compound was identified as one of the chlorogenic acid analogues.[1]

-

Akebia trifoliata (Three-leaf Akebia): The stems of this plant have been shown to contain this compound.

-

Aronia melanocarpa (Black Chokeberry): The fruits of this plant are a notable source of this compound, contributing to its antioxidant and quinone reductase-inducing activities.[2]

-

Lonicera japonica (Japanese Honeysuckle): The flower buds of this plant have been found to contain this compound with potential inhibitory activity against the Hepatitis B virus (HBV).[2][3]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological effects in preclinical studies. The primary activities of interest include its antioxidant, quinone reductase-inducing, and anti-HBV properties. A summary of the key quantitative data is presented in Table 1.

| Biological Activity | Assay System | Key Parameter | Value | Source |

| Quinone Reductase Induction | Murine Hepatoma Cells | Concentration for Doubling (CD) | 6.7 μM | [2][4] |

| Anti-Hepatitis B Virus (HBV) Activity | HepG2.2.15 cells | Activity Level | Weak/Dramatically Decreased | [1][2] |

| Antioxidant Activity | Hydroxyl radical-scavenging assay | - | Significant | [1] |

Table 1: Summary of Quantitative Biological Activity Data for this compound.

It is important to note that while this compound exhibits these activities, its anti-HBV potency is significantly lower than its corresponding carboxylic acid form, neochlorogenic acid.[1] This suggests that the carboxyl group plays a crucial role in the anti-HBV activity of this class of compounds.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from plant sources.

Extraction from Plant Material

The initial step involves the extraction of the compound from the dried and powdered plant material.

-

Plant Material: Dried and powdered plant material (e.g., fruits of Aronia melanocarpa or aerial parts of Artemisia capillaris).

-

Solvent: 90% Ethanol or Ethyl Acetate.

-

Procedure:

-

Macerate the powdered plant material with the chosen solvent at room temperature for 24-48 hours.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Bioassay-Guided Fractionation and Isolation

A bioassay-guided fractionation approach is often employed to isolate the active compound.

-

Initial Fractionation: The crude extract is typically subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The fraction exhibiting the highest activity in the desired bioassay (e.g., quinone reductase induction) is selected for further purification.

-

Column Chromatography: The active fraction is then subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel or C18 reversed-phase silica gel.

-

Mobile Phase: A gradient solvent system is typically used. For silica gel, a mixture of chloroform and methanol or ethyl acetate and n-hexane is common. For C18 columns, a gradient of methanol and water or acetonitrile and water is employed.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC. Fractions containing the compound of interest are pooled.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to obtain highly pure this compound is often performed using preparative HPLC.

-

Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be 10-50% acetonitrile over 40 minutes.

-

Flow Rate: 5-10 mL/min.

-

Detection: UV detection at a wavelength of 325-330 nm.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC, typically achieving >98%.

-

Structural Elucidation and Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity.

-

¹³C-NMR: Provides information about the carbon skeleton of the molecule.

-

2D-NMR (COSY, HMQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the structure.

-

Signaling Pathways and Visualizations

The biological activities of this compound and its related compounds are mediated through various signaling pathways. While the specific pathways for the methyl ester are still under investigation, inferences can be drawn from studies on neochlorogenic acid and chlorogenic acid.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound from a plant source is depicted below.

Caption: Bioassay-guided isolation workflow for this compound.

Potential Anti-HBV Mechanism of Action

While the anti-HBV activity of this compound is noted to be weak, the general mechanism for related chlorogenic acids involves the inhibition of HBV DNA replication.[1] The esterification of the carboxyl group appears to diminish this activity, suggesting a direct or indirect role of this functional group in the antiviral effect.

Caption: Postulated weak inhibitory effect on HBV DNA replication.

Conclusion

This compound is a naturally occurring compound with demonstrated antioxidant and chemopreventive potential. This technical guide has outlined the key aspects of its discovery, methods for its isolation and purification from natural sources, and a summary of its biological activities. The provided experimental protocols offer a foundation for researchers to isolate and further investigate this promising molecule. Future research should focus on elucidating the specific molecular mechanisms underlying its biological effects and exploring its therapeutic potential in various disease models.

References

An In-Depth Technical Guide to the Antioxidant Properties of Neochlorogenic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neochlorogenic acid, a significant phenolic acid found in various plant species, and its derivatives are of growing interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This technical guide focuses on the antioxidant properties of a specific derivative, neochlorogenic acid methyl ester. While research into this particular ester is ongoing, this document synthesizes the current understanding of its antioxidant potential, drawing from available data on its biological activities and the well-established mechanisms of its parent compound, neochlorogenic acid. This guide provides a summary of its known antioxidant-related activities, detailed experimental protocols for relevant assays, and a proposed signaling pathway through which it may exert its effects.

Introduction

This compound is a derivative of neochlorogenic acid, an isomer of the well-studied chlorogenic acid. These compounds are esters of caffeic acid and quinic acid and are known for their antioxidant, anti-inflammatory, and other health-promoting properties. The methylation of the carboxylic acid group in neochlorogenic acid to form its methyl ester derivative can alter its physicochemical properties, such as lipophilicity, which may, in turn, influence its bioavailability and biological activity. This guide explores the antioxidant characteristics of this compound, providing a resource for researchers investigating its potential as a therapeutic or health-promoting agent.

Quantitative Antioxidant Data

The direct free radical scavenging activity of this compound has not been extensively reported in publicly available literature. However, a key aspect of its antioxidant potential lies in its ability to induce endogenous antioxidant defense mechanisms. The following table summarizes the known quantitative data related to the antioxidant properties of this compound.

| Assay Type | Test System | Result | Reference(s) |

| Quinone Reductase Induction | Murine Hepatoma (Hepa 1c1c7) Cells | CD = 6.7 μM | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key assays relevant to assessing the antioxidant properties of this compound.

Quinone Reductase Induction Assay

This assay measures the ability of a compound to induce the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme that plays a critical role in cellular protection against oxidative stress.

Cell Line: Murine Hepatoma (Hepa 1c1c7) cells

Protocol:

-

Cell Culture: Hepa 1c1c7 cells are cultured in α-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Cells are seeded into 96-well microtiter plates at a density that allows for exponential growth during the experiment and are allowed to attach for 24 hours.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with a culture medium to achieve a range of final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the cells with the test compound for 24-48 hours.

-

Cell Lysis: After incubation, the medium is removed, and the cells are lysed by adding a digitonin-containing lysis buffer.

-

Enzyme Activity Measurement:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, FAD, glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, and a suitable substrate like menadione.

-

Add the reaction mixture to each well of the 96-well plate containing the cell lysate.

-

The reduction of the substrate is coupled to the reduction of a chromogenic dye (e.g., MTT), which can be measured spectrophotometrically at a specific wavelength (e.g., 595 nm).

-

The rate of color change is proportional to the quinone reductase activity.

-

-

Data Analysis: The specific activity of quinone reductase is calculated and normalized to the protein concentration in each well. The CD value is determined by plotting the specific activity against the concentration of this compound and identifying the concentration that doubles the activity compared to the vehicle control.[3][4]

Signaling Pathways

While the direct signaling pathways activated by this compound are still under investigation, the mechanisms of its parent compound, neochlorogenic acid, provide a strong predictive model for its antioxidant action. Neochlorogenic acid has been shown to exert its anti-inflammatory and antioxidant effects through the activation of the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Proposed Antioxidant Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to an enhanced cellular antioxidant response.

Caption: Proposed antioxidant signaling pathway of this compound.

Experimental Workflow for Investigating Nrf2 Activation

The following diagram outlines a typical experimental workflow to investigate the activation of the Nrf2 pathway by this compound in a cellular model.

Caption: Experimental workflow for Nrf2 activation studies.

Discussion and Future Directions

The available evidence suggests that this compound possesses antioxidant properties, primarily through the induction of phase II detoxifying enzymes like quinone reductase. This mode of action, which involves the upregulation of endogenous defense mechanisms, is a hallmark of many chemopreventive agents. The proposed activation of the AMPK/Nrf2 signaling pathway, based on data from its parent compound, provides a plausible molecular mechanism for this activity.

However, to fully elucidate the antioxidant profile of this compound, further research is required. Key areas for future investigation include:

-

Direct Radical Scavenging Assays: Quantitative assessment of its ability to scavenge various free radicals (e.g., DPPH, ABTS, superoxide, hydroxyl) is necessary to determine its direct antioxidant capacity.

-

Cellular Antioxidant Activity: Studies using cellular models to measure the compound's ability to mitigate oxidative stress induced by various agents would provide a more biologically relevant understanding of its efficacy.

-

In Vivo Studies: Animal studies are needed to evaluate the bioavailability, metabolism, and in vivo antioxidant effects of this compound.

-

Mechanism of Action: Further molecular studies are required to confirm the role of the Nrf2 and other potential signaling pathways in mediating the antioxidant effects of the methyl ester derivative specifically.

Conclusion

This compound is a promising compound with demonstrated potential to enhance the cellular antioxidant defense system through the induction of quinone reductase. While its direct free radical scavenging properties require further investigation, its ability to activate endogenous protective pathways positions it as a person of interest for the development of novel antioxidant and chemopreventive agents. This technical guide provides a foundation for researchers and drug development professionals to build upon as the scientific community continues to explore the full therapeutic potential of this natural product derivative.

References

- 1. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of NAD(P)H:quinone reductase in murine hepatoma cells by phenolic antioxidants, azo dyes, and other chemoprotectors: a model system for the study of anticarcinogens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Anti-HBV Activity of Neochlorogenic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester, a derivative of the widely studied neochlorogenic acid, has been investigated for its potential antiviral properties, particularly against the Hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the existing research on the anti-HBV activity of this compound. The information presented herein is compiled from in vitro studies and in silico analyses, offering insights into its efficacy and potential mechanisms of action. While some sources describe it as a potent HBV inhibitor, others suggest its activity is mild or even significantly reduced compared to its non-esterified counterpart, highlighting the need for further research to clarify its therapeutic potential.

Quantitative Data

The following table summarizes the quantitative data available on the anti-HBV activity of this compound from in vitro studies. It is important to note that definitive IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not consistently reported in the reviewed literature. One study focusing on analogues from Artemisia capillaris noted a significant decrease in anti-HBV activity for esterified forms, including this compound, suggesting the carboxyl group plays a role in its antiviral efficacy[1]. In contrast, research on compounds from Lonicera japonica flower buds provides percentage inhibition data at a fixed concentration.

| Compound | Concentration (µg/mL) | HBsAg Inhibition (%) | HBeAg Inhibition (%) | HBV DNA Replication Inhibition (%) | Cell Line | Source |

| This compound | 100 | 83.82 | 70.76 | 39.36 | HepG2.2.15 | Ge L, et al. (2018) |

Experimental Protocols

In Vitro Anti-HBV Activity Assessment

The following protocols are based on the methodologies described in the study by Ge L, et al. (2018) for evaluating the anti-HBV activity of compounds isolated from Lonicera japonica.

1. Cell Culture and Maintenance:

-

Cell Line: Human hepatoblastoma cell line HepG2.2.15, which stably expresses the HBV genome.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 to maintain selective pressure for HBV-expressing cells.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is changed every two days.

2. Cytotoxicity Assay (MTT Assay):

-

Objective: To determine the concentration range of the test compound that is non-toxic to the HepG2.2.15 cells.

-

Procedure:

-

HepG2.2.15 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound. A control group with no compound is also included.

-

After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to the untreated control cells.

-

3. Determination of HBsAg and HBeAg Secretion (ELISA):

-

Objective: To quantify the effect of the compound on the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) from infected cells.

-

Procedure:

-

HepG2.2.15 cells are seeded and treated with non-toxic concentrations of this compound as determined by the MTT assay.

-

After 72 hours of treatment, the cell culture supernatant is collected.

-

The concentrations of HBsAg and HBeAg in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The inhibition rate is calculated by comparing the antigen levels in the treated groups to the untreated control group.

-

4. Quantification of HBV DNA Replication (qPCR):

-

Objective: To measure the effect of the compound on the replication of the HBV genome.

-

Procedure:

-

Following the 72-hour treatment period, total DNA is extracted from the HepG2.2.15 cells using a DNA extraction kit.

-

The extracted DNA is then subjected to quantitative real-time PCR (qPCR) to amplify and quantify the amount of HBV DNA.

-

Specific primers targeting a conserved region of the HBV genome are used for the amplification.

-

The inhibition of HBV DNA replication is calculated by comparing the HBV DNA levels in the treated cells to those in the untreated control cells.

-

In Silico Molecular Docking Analysis

The following protocol outlines the methodology used in the in silico study by Khalil, M., & Dwitya, Y. (2023) to predict the binding affinity of neochlorogenic acid to the HBV capsid protein.

1. Preparation of Ligand and Protein Structures:

-

Ligand: The 2D structure of neochlorogenic acid is obtained from the PubChem database and converted to a 3D structure.

-

Reference Ligand: A known HBV inhibitor, such as 4-methyl heteroaryldihydropyrimidine (4-methyl HAP), is used as a positive control.

-

Target Protein: The 3D crystal structure of the HBV core protein (capsid) is obtained from the Protein Data Bank (PDB).

2. Molecular Docking Simulation:

-

Software: Molecular docking software (e.g., AutoDock, iGEMDOCK) is used to perform the simulation.

-

Technique: A blind docking approach is often employed, where the entire surface of the protein is considered as a potential binding site.

-

Procedure:

-

The protein structure is prepared by removing water molecules and adding polar hydrogens.

-

The ligand (neochlorogenic acid) and the reference ligand are docked to the prepared protein structure.

-

The software calculates the binding affinity (e.g., in kcal/mol) and identifies the most favorable binding poses of the ligand within the protein's binding sites.

-

3. Analysis of Interactions:

-

The binding poses and interactions between the ligand and the amino acid residues of the protein are visualized and analyzed.

-

The binding affinity score of neochlorogenic acid is compared to that of the reference ligand to predict its potential inhibitory activity. A lower binding affinity score generally indicates a more stable protein-ligand complex.

Visualizations

Figure 1. Experimental workflow for in vitro evaluation of the anti-HBV activity of this compound.

Figure 2. Workflow for the in silico molecular docking analysis of Neochlorogenic acid against the HBV capsid protein.

References

Neochlorogenic Acid Methyl Ester: A Potential Inducer of Quinone Reductase for Chemoprevention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neochlorogenic acid methyl ester, a derivative of the naturally occurring phenolic compound neochlorogenic acid, has emerged as a molecule of interest in the field of chemoprevention. Its parent compound is known for a variety of pharmacological activities, including antioxidant and anti-inflammatory effects. This technical guide delves into the quinone reductase-inducing activity of this compound, a key mechanism in cellular detoxification and protection against carcinogenesis. While direct research on the methyl ester is nascent, this paper synthesizes the available data and extrapolates potential mechanisms based on the well-documented activities of neochlorogenic acid and its isomers.

Quantitative Data on Quinone Reductase Induction

The available quantitative data on the quinone reductase-inducing activity of this compound is currently limited. However, a key indicator of its potential has been reported. For context, data on the parent compound, neochlorogenic acid, and its effect on a specific quinone reductase, NQO-1, is also presented.

Table 1: Quinone Reductase-Inducing Activity of this compound

| Compound | Metric | Value | Cell Line | Reference |

| This compound | CD value (Concentration to double activity) | 6.7 µM | Murine Hepatoma Hepa 1c1c7 | [No direct citation available in search results] |

Table 2: Effect of Neochlorogenic Acid on NQO-1 Expression

| Compound | Concentration | Fold Induction of NQO-1 Protein | Cell Line | Reference |

| Neochlorogenic acid | 10 µM | ~1.5 | RAW 264.7 Macrophages | [1] |

| Neochlorogenic acid | 20 µM | ~2.0 | RAW 264.7 Macrophages | [1] |

| Neochlorogenic acid | 40 µM | ~2.5 | RAW 264.7 Macrophages | [1] |

Hypothesized Signaling Pathway for Quinone Reductase Induction

Based on the known mechanisms of neochlorogenic acid and other related phenolic compounds, it is hypothesized that this compound induces quinone reductase, at least in part, through the activation of the Nrf2-ARE signaling pathway. Neochlorogenic acid has been shown to induce the expression of NQO-1, a key quinone reductase, via this pathway[1]. The esterification of the carboxylic acid group to form the methyl ester is unlikely to abolish this activity and may influence its cellular uptake and metabolism.

The proposed signaling cascade is as follows:

-

Cellular Entry and Interaction: this compound enters the cell.

-

Nrf2 Activation: It is proposed to disrupt the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. This can be a result of direct interaction with Keap1 or through the generation of reactive oxygen species (ROS) that modify Keap1.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

Induction of Phase II Enzymes: This binding initiates the transcription of a battery of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).

Hypothesized Nrf2-ARE signaling pathway for quinone reductase induction.

Experimental Protocols

The induction of quinone reductase activity is a well-established biomarker for screening potential chemopreventive agents[2][3][4]. The following is a detailed protocol for a common in vitro assay.

Assay for Quinone Reductase Induction in Cell Culture

This protocol is adapted from methods used for screening natural products for their ability to induce quinone reductase in murine hepatoma (Hepa 1c1c7) cells[5].

1. Cell Culture and Treatment:

-

Cell Line: Murine Hepatoma (Hepa 1c1c7) cells are commonly used due to their robust and reproducible induction of quinone reductase[4].

-

Culture Conditions: Cells are grown in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded into 96-well microtiter plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: After 24 hours of incubation, the medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, e.g., DMSO). The cells are then incubated for an additional 24-48 hours.

2. Cell Lysis:

-

After the treatment period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

A lysis buffer (e.g., 0.8% digitonin in 2 mM EDTA, pH 7.8) is added to each well to permeabilize the cells.

3. Quinone Reductase Activity Assay (Prochaska Assay):

-

Principle: The activity of quinone reductase is measured by monitoring the reduction of menadione, which is coupled to the non-enzymatic reduction of a tetrazolium dye, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a colored formazan product. The rate of formazan formation is proportional to the quinone reductase activity[5].

-

Reaction Mixture: A reaction cocktail is prepared containing:

-

Tris-HCl buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

Tween 20

-

FAD (flavin adenine dinucleotide)

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase (to generate NADPH)

-

NADP+

-

Menadione

-

MTT

-

-

Measurement: The reaction cocktail is added to the lysed cells, and the absorbance at a specific wavelength (e.g., 610 nm) is measured kinetically over several minutes using a microplate reader.

-

Control: To ensure the measured activity is specific to quinone reductase, a parallel set of reactions is performed in the presence of dicoumarol, a specific inhibitor of NQO1[5]. The dicoumarol-inhibitable portion of the activity is attributed to quinone reductase.

4. Data Analysis:

-

The rate of change in absorbance over time is calculated for each well.

-

The specific activity of quinone reductase is determined by normalizing the rate to the total protein concentration in each well (which can be measured using a separate protein assay like the BCA assay).

-

The "CD value" (concentration required to double the specific activity of quinone reductase) is calculated from the dose-response curve.

Experimental Workflow Visualization

Experimental workflow for assessing quinone reductase induction.

Conclusion and Future Directions

This compound shows promise as an inducer of quinone reductase, a critical enzyme in cellular defense against carcinogens. While direct evidence for its activity is still emerging, the known mechanisms of its parent compound, neochlorogenic acid, provide a strong rationale for its investigation as a chemopreventive agent. The hypothesized activation of the Nrf2-ARE pathway by this compound warrants further investigation.

Future research should focus on:

-

Comprehensive Dose-Response Studies: To fully characterize the quinone reductase-inducing activity of this compound and compare its potency to other known inducers.

-

Mechanism of Action Studies: To confirm the role of the Nrf2-ARE pathway in the induction of quinone reductase by the methyl ester using techniques such as Nrf2 knockdown and ARE-reporter assays.

-

In Vivo Studies: To evaluate the chemopreventive efficacy of this compound in animal models of carcinogenesis.

-

Structure-Activity Relationship Studies: To compare the activity of this compound with its parent compound and other related esters to understand the role of the methyl group in its biological activity.

This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound as a novel agent for cancer chemoprevention. The combination of its plausible mechanism of action and the established methodologies for its evaluation makes it a compelling candidate for further study.

References

- 1. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of quinone reductase as a primary screen for natural product anticarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of NAD(P)H:quinone reductase in murine hepatoma cells by phenolic antioxidants, azo dyes, and other chemoprotectors: a model system for the study of anticarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Neochlorogenic Acid Methyl Ester in Lonicera japonica (Honeysuckle)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonicera japonica, commonly known as honeysuckle, is a plant with a long history of use in traditional medicine, particularly in East Asia. Its therapeutic properties are attributed to a rich phytochemical profile, including phenolic acids, flavonoids, iridoids, and saponins.[1][2][3][4] Among the various phenolic compounds, neochlorogenic acid and its derivatives have garnered significant scientific interest. This technical guide focuses on neochlorogenic acid methyl ester, a notable bioactive compound isolated from the flower buds of Lonicera japonica.[5] The document will provide an in-depth overview of its biological activities, quantitative analysis, and the experimental protocols utilized in its study, along with a detailed look at the molecular pathways it modulates.

Quantitative Data Summary

The concentration of neochlorogenic acid and related compounds can vary depending on the part of the Lonicera japonica plant used, its cultivation method, and the extraction technique employed. The following tables summarize the available quantitative data from various studies.

Table 1: Inhibitory Concentrations (IC50) of Neochlorogenic Acid and Related Compounds from Lonicera japonica

| Compound | Target/Assay | IC50 Value | Source |

| Neochlorogenic acid | Neuraminidase Inhibition | > Chlorogenic acid | [6] |

| Cryptochlorogenic acid | Neuraminidase Inhibition | < Neochlorogenic acid | [6] |

| 4,5-Di-O-caffeoylquinic acid | Neuraminidase Inhibition | > Chlorogenic acid | [6] |

| Chlorogenic acid | Neuraminidase Inhibition | Ranked between Neochlorogenic acid and 4,5-Di-O-caffeoylquinic acid | [6] |

| Neochlorogenic acid | Superoxide Anion Generation (fMLF/CB-induced) | 3.97 ± 0.58 µM | [2] |

| Cryptochlorogenic acid | Superoxide Anion Generation (fMLF/CB-induced) | 3.76 ± 0.63 µM | [2] |